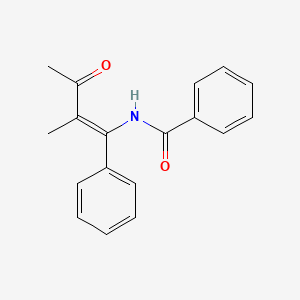

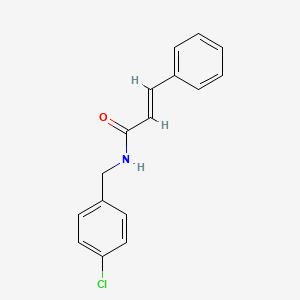

(3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol, also known as L-765,314, is a synthetic compound that belongs to the class of non-peptide angiotensin II receptor antagonists. It was first synthesized in 1991 by the pharmaceutical company Merck & Co. for the treatment of hypertension.

作用機序

Angiotensin II is a powerful vasoconstrictor that increases blood pressure by constricting blood vessels and promoting the retention of salt and water in the body. It also stimulates the production of aldosterone, a hormone that promotes sodium retention and potassium excretion in the kidneys. (3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol works by binding to the angiotensin II type 1 receptor and blocking its activation by angiotensin II. This leads to vasodilation, decreased sodium and water retention, and reduced aldosterone secretion, resulting in lower blood pressure.

Biochemical and Physiological Effects:

In addition to its effects on blood pressure, (3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol has been shown to have other biochemical and physiological effects. Studies have demonstrated that (3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol can improve endothelial function, reduce oxidative stress, and inhibit the growth and migration of vascular smooth muscle cells. It has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.

実験室実験の利点と制限

(3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol is a well-characterized and potent angiotensin II receptor antagonist that has been extensively studied in vitro and in vivo. It is widely available from commercial sources and can be used in a variety of experimental settings. However, like all pharmacological agents, (3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol has limitations and potential side effects that must be taken into consideration when designing experiments. For example, it may interact with other drugs or affect other physiological systems in addition to the renin-angiotensin-aldosterone system.

将来の方向性

There are several areas of research that could benefit from further investigation of (3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol and related compounds. One area of interest is the potential use of angiotensin II receptor antagonists in the treatment of renal disease, particularly in patients with diabetic nephropathy. Another area of interest is the potential use of angiotensin II receptor antagonists in the prevention of cardiovascular events in patients with hypertension and other risk factors. Finally, there is ongoing research into the development of more selective and potent angiotensin II receptor antagonists with fewer side effects and improved therapeutic efficacy.

合成法

The synthesis of (3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 3-hydroxy-4-methylpyridine with a tert-butyldimethylsilyl group. The protected compound is then reacted with 5-chloro-2-furoyl chloride to form an ester. The ester is then reduced to the corresponding alcohol using sodium borohydride. The final step involves the resolution of the racemic alcohol using a chiral resolving agent to obtain the desired (3R*,4R*)-enantiomer.

科学的研究の応用

(3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol has been extensively studied for its potential therapeutic applications in the treatment of hypertension, heart failure, and renal disease. It is a potent and selective antagonist of the angiotensin II type 1 receptor, which plays a key role in regulating blood pressure and fluid balance in the body. By blocking the effects of angiotensin II, (3R*,4R*)-1-(5-chloro-2-furoyl)-3-isopropyl-4-methyl-3-pyrrolidinol can help to lower blood pressure and reduce the risk of cardiovascular events.

特性

IUPAC Name |

(5-chlorofuran-2-yl)-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3/c1-8(2)13(17)7-15(6-9(13)3)12(16)10-4-5-11(14)18-10/h4-5,8-9,17H,6-7H2,1-3H3/t9-,13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOKYGUXRYIAJX-NOZJJQNGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(C(C)C)O)C(=O)C2=CC=C(O2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@]1(C(C)C)O)C(=O)C2=CC=C(O2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-[4-(pyridin-3-yloxy)phenyl]piperidine-2-carboxamide](/img/structure/B5665920.png)

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(methylthio)acetyl]piperidine](/img/structure/B5665928.png)

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(5-isoquinolinylmethyl)-N-methylacetamide](/img/structure/B5665933.png)

![2-(ethylamino)-N-[(1-methyl-4-phenyl-4-piperidinyl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5665940.png)

![1-(2,5-dimethoxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-imidazol-5-ol](/img/structure/B5665947.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B5665953.png)

![4-({2-[1-(2,3-dihydro-1H-inden-1-ylcarbonyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5665975.png)

![N-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)acetamide](/img/structure/B5665979.png)

![1-methyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5665982.png)

![5-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1H-benzimidazole](/img/structure/B5666022.png)